Monocrotaline N-Oxide mechanism of action in pulmonary hypertension
Monocrotaline N-Oxide mechanism of action in pulmonary hypertension
An In-depth Technical Guide to the Mechanism of Action of Monocrotaline (B1676716) in Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by increased pulmonary vascular resistance and elevated pulmonary arterial pressure, leading to right ventricular (RV) failure and premature death.[1][2] To understand the complex pathophysiology of PAH and develop novel therapies, robust animal models are essential.[3] The monocrotaline (MCT)-induced PAH model, particularly in rats, is one of the most widely used models due to its simplicity, reproducibility, and ability to mimic many features of the human disease.[3][4][5]
Monocrotaline is a pyrrolizidine (B1209537) alkaloid derived from plants of the Crotalaria genus.[4][6] While MCT itself is not toxic, it is bioactivated in the liver to a highly reactive metabolite, monocrotaline pyrrole (B145914) (MCTP), which is the primary causative agent of the subsequent lung injury.[4][6][7] This guide provides a detailed examination of the molecular and cellular mechanisms by which MCTP induces pulmonary hypertension, focusing on endothelial injury, inflammation, and vascular remodeling.
Metabolic Activation and Pulmonary Targeting
The journey from MCT administration to lung injury begins with its metabolic conversion. This process ensures the selective targeting of the pulmonary vasculature.
2.1 Hepatic Bioactivation A single subcutaneous or intraperitoneal injection of MCT is sufficient to induce PAH.[4][8] Following administration, MCT travels to the liver, where it is metabolized by the cytochrome P450 3A (CYP3A) enzyme system into its active, toxic metabolite, monocrotaline pyrrole (MCTP), also known as dehydromonocrotaline.[4][6][7] This conversion is a critical step, as direct administration of MCTP can also induce the same pathology.[9]
2.2 Erythrocyte-Mediated Transport Once formed, MCTP is unstable but is taken up by erythrocytes (red blood cells).[8] These cells act as carriers, transporting the toxic pyrrole from the liver through the venous circulation to the lungs.[6][8] The binding and subsequent release of MCTP from erythrocytes are dependent on the partial pressure of oxygen. MCTP binds to erythrocytes in the low-oxygen environment of venous blood and is released in the high-oxygen environment of the pulmonary capillaries, leading to selective injury of the pulmonary vascular endothelium.[8]
Core Mechanism of Action: A Triad of Pathology
The action of MCTP within the pulmonary vasculature can be understood as a sequence of three interconnected events: endothelial cell injury, a robust inflammatory response, and the subsequent pathological remodeling of the pulmonary arteries.
3.1 Endothelial Cell Injury and Dysfunction The primary cellular targets of MCTP are the pulmonary artery endothelial cells (PAECs).[6] The initial injury to this cell layer is the critical trigger for the development of PAH.
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Receptor Binding and Calcium Mobilization: Recent studies have identified the extracellular calcium-sensing receptor (CaSR) as a molecular target for monocrotaline.[10] MCTP binds to and activates CaSR on PAECs, leading to the mobilization of intracellular calcium.[10] This event triggers a cascade of downstream signaling that results in endothelial damage.[10]
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Oxidative Stress and Impaired NO Signaling: MCTP-induced injury is associated with significant oxidative stress.[11] This leads to a reduction in the bioavailability of nitric oxide (NO), a critical vasodilator and inhibitor of smooth muscle cell proliferation.[11][12] The dysfunction is not typically due to a decrease in endothelial nitric oxide synthase (eNOS) expression itself, but rather to the uncoupling of eNOS and the depletion of sulfhydryl groups, which are necessary for NO's biological activity.[1][11] This impaired NO signaling contributes to both vasoconstriction and vascular remodeling.[12][13]
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Apoptosis and Megalocytosis: The endothelial injury culminates in apoptosis (programmed cell death) and a phenomenon known as megalocytosis, where cells become abnormally enlarged.[6][7] This disrupts the integrity of the endothelial barrier.
3.2 Inflammatory Cascade Within 24 hours of MCT administration, the initial endothelial damage triggers an acute inflammatory response, which transitions into a chronic phase that drives disease progression.[6][14]
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Immune Cell Infiltration: The earliest changes involve the infiltration of mononuclear inflammatory cells, particularly macrophages, into the adventitial sheaths of pulmonary arteries and veins.[6][14]
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Cytokine Production: This cellular influx is accompanied by a significant increase in pro-inflammatory cytokines. The acute phase (first 6 days) is marked by elevated levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[14] As the disease progresses into a chronic inflammatory phase, levels of IL-6 and IL-12 also rise, alongside anti-inflammatory factors like IL-10 and TGF-β.[14] TNF-α, in particular, is a key mediator, and its inhibition can attenuate MCT-induced PAH.[15]
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Metabolic Reprogramming: Inflammation is closely linked to metabolic shifts. In macrophages, β-catenin expression increases, which promotes a switch to aerobic glycolysis.[16] This metabolic reprogramming fuels the inflammatory response and contributes to the proliferation of pulmonary artery smooth muscle cells.[16]
3.3 Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation The final and most structurally significant consequence of MCTP toxicity is the profound change in the medial layer of the pulmonary arteries. Endothelial dysfunction and chronic inflammation create a microenvironment that promotes the excessive proliferation and migration of PASMCs.[6][17]
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Tumor-Like Phenotype: PASMCs in PAH exhibit cancer-like characteristics, including uncontrolled proliferation and resistance to apoptosis.[18]
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Signaling Pathways: This proliferative response is driven by multiple factors released from injured endothelial cells and inflammatory cells. Key pathways include the upregulation of zinc-regulated transcription factor MTF-1 and placental growth factor (PlGF).[19] Furthermore, the reduction in NO bioavailability removes a critical brake on PASMC proliferation, as NO normally inhibits proliferation through pathways involving the inactivation of RhoA.[11][20]
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Vascular Remodeling: The over-proliferation of PASMCs leads to the thickening of the arterial media layer (medial hypertrophy).[4][6] This process extends into smaller, normally non-muscularized pulmonary arterioles.[6] The combination of medial thickening and endothelial dysfunction narrows the lumen of the pulmonary arteries, increasing pulmonary vascular resistance and, consequently, pulmonary artery pressure.[6]
Pathophysiological Consequences and Quantitative Data
The molecular and cellular events culminate in significant hemodynamic and structural changes, which are the hallmarks of pulmonary hypertension.
4.1 Hemodynamic Changes A single injection of MCT causes a delayed but progressive increase in pulmonary artery pressure.[9] Typically, significant elevations in Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Artery Pressure (mPAP) are observed 2 to 4 weeks after administration.[3][14]
Table 1: Hemodynamic Parameters in MCT-Induced PAH Models
| Parameter | Control Value | MCT-Treated Value | Time Point | Species |
|---|---|---|---|---|
| RVSP (mmHg) | 27.4 ± 0.9 | 66.6 ± 4.1 | 3 weeks | Rat[13] |
| RVSP (mmHg) | ~25 | ~80 | 4 weeks | Rat[21] |
| mPAP (mmHg) | 19 ± 0.8 | 34 ± 3.4 | 2 weeks | Rat[12] |
| mPAP (mmHg) | 15.19 ± 0.70 | 25.62 ± 4.88 | 8 weeks | Miniature Pig[22] |
4.2 Right Ventricular Hypertrophy (RVH) The sustained pressure overload on the right ventricle forces it to remodel and hypertrophy as a compensatory mechanism.[4][6] This is commonly quantified using the Fulton Index (the ratio of the right ventricular free wall weight to that of the left ventricle plus septum, RV/[LV+S]).
Table 2: Right Ventricular Hypertrophy in MCT-Induced PAH Models
| Parameter | Control Value | MCT-Treated Value | Time Point | Species |
|---|---|---|---|---|
| RV/(LV+S) | 0.25 ± 0.008 | 0.41 ± 0.01 | 2 weeks | Rat[12] |
| RV/(LV+S) | 0.29 ± 0.05 | 0.49 ± 0.10 | 4 weeks (80 mg/kg) | Rat[23] |
| RV/(LV+S) | Not Reported | Increased by 94% | 5 weeks | Rat[24] |
4.3 Pulmonary Vascular Remodeling Histological analysis reveals significant structural changes in the pulmonary arteries, most notably an increase in the thickness of the medial layer.
Table 3: Vascular Remodeling in MCT-Induced PAH Models
| Parameter | Control Value | MCT-Treated Value | Time Point | Species |
|---|---|---|---|---|
| Medial Wall Thickness (%) | 13 ± 0.66 | 31 ± 1.5 | 2 weeks | Rat[12] |
| Medial Muscularisation (%) | 24 ± 1 | 32 ± 4 | 4 weeks | Rat[25] |
Standard Experimental Protocol: MCT-Induced PAH in Rats
The following protocol is a synthesized representation of common methodologies used in the field.[2][3][5]
5.1 Animal Model
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Species: Male Sprague-Dawley or Wistar rats.
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Weight: Typically 200-300 g at the start of the experiment.
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Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimatized for at least one week before the experiment.
5.2 Induction of PAH
-
MCT Preparation: Monocrotaline (Sigma-Aldrich or similar) is dissolved in sterile saline, with the pH adjusted to 7.4 using HCl, to a final concentration of ~30 mg/mL.
-
Administration: Rats receive a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of MCT at a dose of 60 mg/kg body weight.[5] Control animals receive an equivalent volume of sterile saline.
5.3 Experimental Timeline and Monitoring
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Development Phase: PAH typically develops over 3 to 4 weeks.[3]
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Monitoring: Animals are monitored daily for signs of distress, including weight loss, lethargy, and labored breathing. Body weight is recorded regularly.
5.4 Endpoint Measurements (Typically at Day 21 or 28)
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Hemodynamic Assessment:
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Animals are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).
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A pressure transducer catheter is inserted into the right ventricle via the right jugular vein to directly measure Right Ventricular Systolic Pressure (RVSP).
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Tissue Harvesting:
-
Following hemodynamic measurements, a thoracotomy is performed.
-
The heart and lungs are excised. The heart is dissected to separate the right ventricle (RV) from the left ventricle and septum (LV+S).
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The weights of the RV and LV+S are recorded to calculate the Fulton Index (RV/[LV+S]) as a measure of RV hypertrophy.
-
-
Histological Analysis:
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A portion of the lung tissue is fixed in 10% formalin, embedded in paraffin, and sectioned.
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Sections are stained with Hematoxylin and Eosin (H&E) and/or elastin (B1584352) stains (e.g., Verhoeff-Van Gieson).
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Pulmonary arteries (typically 50-100 µm in diameter) are analyzed using imaging software to measure the medial wall thickness, calculated as: (2 x medial thickness / external diameter) x 100.
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Conclusion
The mechanism of action of monocrotaline in inducing pulmonary hypertension is a multi-stage process initiated by the hepatic bioactivation of MCT to its toxic metabolite, MCTP. The subsequent selective injury to the pulmonary endothelium triggers a cascade of chronic inflammation and metabolic reprogramming. This pathological microenvironment drives the excessive proliferation of pulmonary artery smooth muscle cells, leading to significant vascular remodeling, increased pulmonary vascular resistance, and pressure overload on the right ventricle. The resulting right ventricular hypertrophy and eventual failure are the ultimate causes of mortality. A thorough understanding of these interconnected pathways is critical for leveraging the MCT model to discover and validate novel therapeutic targets for pulmonary arterial hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 4. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Chronic pulmonary hypertension--the monocrotaline model and involvement of the hemostatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of monocrotaline on endothelial nitric oxide synthase expression and sulfhydryl levels in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of inhibition of nitric oxide production in monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Characteristics of inflammation process in monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monocrotaline-induced pulmonary arterial hypertension is attenuated by TNF-α antagonists via the suppression of TNF-α expression and NF-κB pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. β-catenin mediates monocrotaline-induced pulmonary hypertension via glycolysis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Flavopiridol Mitigates the Progression of Monocrotaline-Induced Pulmonary Hypertension in Rats by Targeting Cyclin-Dependent Kinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zinc promotes cell proliferation via regulating metal-regulatory transcription factor 1 expression and transcriptional activity in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitric oxide-induced inhibition of smooth muscle cell proliferation involves S-nitrosation and inactivation of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. [Pathological changes of monocrotaline-induced pulmonary hypertension in miniature pigs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of right ventricular function after monocrotaline-induced pulmonary hypertension in the intact rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Right ventricular performance after monocrotaline-induced pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. publications.ersnet.org [publications.ersnet.org]
